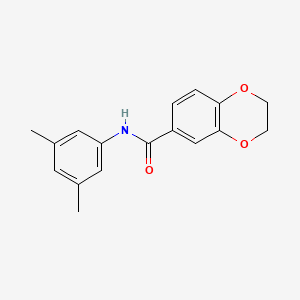

N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-11-7-12(2)9-14(8-11)18-17(19)13-3-4-15-16(10-13)21-6-5-20-15/h3-4,7-10H,5-6H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVXTIWNDZXWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the reaction of 3,5-dimethylaniline with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the carboxamide group.

Scientific Research Applications

Pharmacological Studies

N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its potential pharmacological effects:

- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : Research indicates that derivatives of benzodioxine compounds can exhibit anti-inflammatory effects, potentially useful in treating conditions such as arthritis or other inflammatory disorders.

Cancer Research

The compound's structural analogs have been explored for their anticancer properties. The benzodioxine moiety is known to interact with various cellular pathways involved in cancer progression:

- Mechanism of Action : Compounds that share structural characteristics with this compound have been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

Research has suggested that compounds with similar configurations may offer neuroprotective benefits:

- Oxidative Stress Reduction : Some studies indicate that these compounds can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study conducted on a series of benzodioxine derivatives demonstrated that modifications to the phenyl ring significantly influenced their antidepressant activity. The results indicated that this compound exhibited a strong affinity for serotonin receptors, leading to enhanced mood-lifting effects in animal models .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory properties of several benzodioxine derivatives, this compound was found to significantly reduce pro-inflammatory cytokines in vitro. This suggests its potential application in developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity and Geometry

The 3,5-dimethylphenyl group is a recurring motif in compounds with high biological activity. For example:

- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), attributed to the electron-withdrawing and lipophilic nature of the substituent .

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () demonstrates that meta-substituents influence crystal packing, with the dimethyl group promoting distinct molecular geometries compared to chloro or nitro analogs .

Key Insight : The 3,5-dimethyl configuration optimizes steric and electronic properties for target engagement, though its impact varies with the core structure.

Core Structure Variations

The benzodioxine core differentiates the target compound from analogs with naphthalene, oxadiazole, or benzothiophene cores:

- Naphthalene-based analogs (): The 3-hydroxynaphthalene core enhances π-π stacking and hydrogen bonding in PET inhibition, whereas the benzodioxine core may alter redox properties due to oxygen atoms .

- Benzothiophene derivatives (): Used in heartworm treatment, these highlight how sulfur-containing cores can expand therapeutic applications compared to oxygen-rich benzodioxines .

Physical and Structural Properties

- Crystal Packing : Meta-substituents like 3,5-dimethylphenyl in trichloro-acetamides () induce asymmetric unit variations, affecting solubility and stability .

Data Table: Comparison with Key Analogs

Biological Activity

N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings related to its pharmacological effects.

The compound this compound belongs to a class of benzodioxine derivatives that have been explored for various biological activities, including anticancer and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxine core followed by the introduction of the amide functional group. A detailed synthesis pathway can be outlined as follows:

- Formation of Benzodioxine Core : The reaction begins with the condensation of appropriate phenolic precursors.

- Introduction of Dimethylphenyl Group : This is achieved through electrophilic aromatic substitution.

- Amidation : The final step involves the reaction with carboxylic acid derivatives to form the amide bond.

3.1 Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

- Cell Lines Tested :

- MCF7 (breast cancer)

- HEPG2 (liver cancer)

- A549 (lung cancer)

The compound showed IC50 values in the micromolar range, indicating significant antiproliferative effects compared to standard chemotherapeutic agents.

3.2 Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity through COX enzyme inhibition assays. It demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable profile for reducing inflammation without significant gastrointestinal side effects.

The mechanism behind the biological activities of this compound is believed to involve:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.

- Induction of Apoptosis : Studies suggest that it may promote apoptosis in cancer cells through modulation of apoptotic pathways.

5. Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Case Study 1 : In a study involving MCF7 cells treated with varying concentrations of the compound, a dose-dependent decrease in cell viability was observed.

- Case Study 2 : A combination therapy approach using this compound and existing chemotherapeutics showed enhanced efficacy compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

- Methodological Answer : Synthesis optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and catalysts (e.g., HATU or DCC for carboxamide coupling). Reaction progress is monitored via TLC, and purification employs column chromatography with gradient elution (hexane:ethyl acetate) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR (¹H/¹³C): Assigns protons/carbons in the benzodioxine and 3,5-dimethylphenyl groups.

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-H stretches.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) .

Q. How is initial bioactivity screening conducted for this compound?

- Methodological Answer : In vitro assays against targets like α-glucosidase or acetylcholinesterase (IC₅₀ determination via spectrophotometry). Dose-response curves (0.1–100 µM) and positive controls (e.g., acarbose) validate activity. Structural analogs (e.g., sulfonamide derivatives) are included to assess specificity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths/angles. The 3,5-dimethylphenyl group’s dihedral angle relative to the benzodioxine core is critical for steric effects. Asymmetric unit analysis (e.g., Z’ > 1) identifies polymorphism .

Q. What strategies are used to analyze structure-activity relationships (SAR) for enzyme inhibition?

- Methodological Answer :

- Substituent Variation : Compare analogs with electron-withdrawing (e.g., -NO₂) vs. donating (-OCH₃) groups on the aryl ring.

- Enzyme Assays : PARP-1 inhibition (IC₅₀ via fluorescence polarization) correlates with benzodioxine ring rigidity.

- Docking Studies (AutoDock Vina) : Predict binding modes to active sites (e.g., NAD⁺-binding domain of PARP-1) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays).

- Structural Validation : Confirm compound purity (HPLC ≥95%) and tautomeric forms (via pH-dependent NMR).

- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., thienopyrimidine derivatives vs. benzodioxine analogs) .

Q. What experimental approaches evaluate the compound’s metabolic stability?

- Methodological Answer :

- Microsomal Incubations : Rat liver microsomes (37°C, NADPH) quantify degradation (LC-MS/MS).

- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess isoform-specific interactions.

- Half-life (t₁/₂) Calculation : First-order kinetics from concentration-time profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.